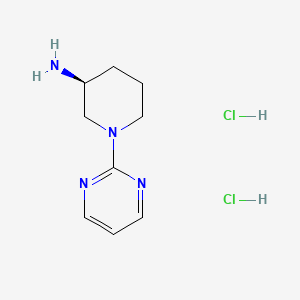

(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

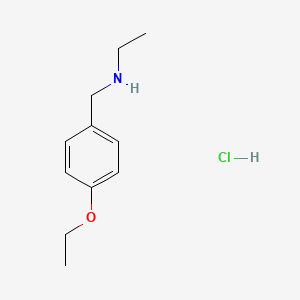

(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride, also known as P2Y1 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Neuropathic Pain Treatment : A study emphasized the synthesis of pyrimidine derivatives as potent sigma-1 receptor (σ1R) antagonists, revealing their significant antineuropathic pain activities. One derivative demonstrated high binding affinity to the σ1R receptor and exerted dose-dependent antinociceptive effects without causing motor impairments, suggesting a novel class of drugs for neuropathic pain treatment (Lan et al., 2014).

Antimicrobial and Antitubercular Activities : Various pyrimidine-containing compounds, synthesized through different methodologies, have been evaluated for their antimicrobial and antitubercular activities. Some compounds showed significant anti-bacterial, anti-fungal, and antitubercular properties, indicating the potential for developing new antimicrobial agents (Chandrashekaraiah et al., 2014).

Cancer Research : Research on pyrimidine analogs has extended into cancer therapy, where specific derivatives have shown promise as kinase inhibitors, potentially useful in targeted cancer treatments. The synthesis strategies and biological evaluation of these compounds highlight their relevance in developing new therapeutic agents (Xiang et al., 2011).

Enzyme Inhibition : A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogs evaluated their acetylcholinesterase and carbonic anhydrase inhibition properties. These compounds exhibited significant inhibitory activities, suggesting potential applications in treating diseases related to enzyme dysfunction (Aydin et al., 2021).

Synthetic Methodologies : Several studies have developed efficient synthetic routes for pyrimidine derivatives, including (S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride, offering scalable and economical approaches for the preparation of these compounds. These methodologies facilitate the exploration of their biological activities and potential therapeutic applications (Zhang et al., 2009).

Propiedades

IUPAC Name |

(3S)-1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWODEIDZMIFHC-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2=NC=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)

![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)

![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)